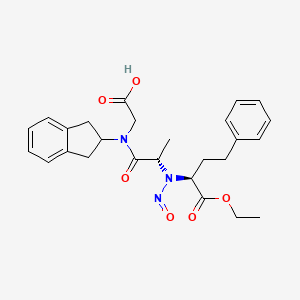

N-Nitroso Delapril

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H31N3O6 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H31N3O6/c1-3-35-26(33)23(14-13-19-9-5-4-6-10-19)29(27-34)18(2)25(32)28(17-24(30)31)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23H,3,13-17H2,1-2H3,(H,30,31)/t18-,23-/m0/s1 |

InChI Key |

BBVVNFFGWYZMPW-MBSDFSHPSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2)N=O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N(C(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2)N=O |

Origin of Product |

United States |

Formation Mechanism of N Nitroso Delapril

The formation of N-Nitroso Delapril (B1670214), like other N-nitrosamines, occurs through the reaction of a nitrosating agent with the secondary amine present in the Delapril molecule. researchgate.netnih.gov

The general mechanism involves the following steps:

Generation of a Nitrosating Agent: Under acidic conditions, nitrite (B80452) salts (NO₂⁻) can react with protons (H⁺) to form nitrous acid (HNO₂). who.intveeprho.com Other potential nitrosating agents include dinitrogen trioxide (N₂O₃) and nitrosyl halides. who.int

Nitrosation of the Secondary Amine: The unstable nitrous acid or another nitrosating species then reacts with the secondary amine group of Delapril to form the N-nitroso derivative. veeprho.comscienceasia.org

This reaction is influenced by several factors, including pH, temperature, and the concentration of both the amine and the nitrosating agent. veeprho.com

Analytical Methodologies for Detection and Quantification

The detection and quantification of N-nitrosamine impurities at the trace levels required by regulatory agencies present significant analytical challenges. who.int Highly sensitive and selective methods are necessary to ensure the safety of pharmaceutical products. ijpsjournal.com

Commonly employed analytical techniques for nitrosamine (B1359907) analysis include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for nitrosamine quantification due to its high sensitivity, selectivity, and robustness. lcms.cz Techniques like LC-MS/MS and high-resolution mass spectrometry (LC-HRMS) are frequently used. ijpsjournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS and GC-MS/MS are also widely used, particularly for volatile nitrosamines. b-cdn.net

The development of these methods requires careful optimization of sample preparation to minimize matrix effects and prevent the artificial formation of nitrosamines during analysis. ijpsjournal.comcambrex.com

Table 1: Analytical Techniques for N-Nitrosamine Detection

| Analytical Technique | Description | Key Advantages |

|---|---|---|

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | High sensitivity and selectivity, suitable for a wide range of nitrosamines. lcms.czb-cdn.net |

| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry | Provides accurate mass measurements, aiding in the identification of unknown impurities. nih.govb-cdn.net |

| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry | Excellent for volatile and semi-volatile nitrosamines. b-cdn.net |

| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet Detection | Less sensitive than MS methods but can be used for screening at higher concentrations. b-cdn.netedqm.eu |

Factors Influencing the Formation of N Nitroso Delapril

Several factors can influence the formation of N-Nitroso Delapril (B1670214) during the manufacturing process and storage of the drug product. Understanding these factors is crucial for developing effective control strategies.

Presence of Nitrosating Agents: The primary source of nitrosating agents is often nitrite (B80452) impurities present in raw materials, excipients, or even water. who.intwho.intresearchgate.net Recycled solvents or contaminated equipment can also introduce these agents. who.int

pH: The nitrosation reaction is highly pH-dependent, with acidic conditions (pH 3-4) generally favoring the formation of nitrous acid and subsequent nitrosation. veeprho.com

Temperature: Higher temperatures can accelerate the rate of the nitrosation reaction. veeprho.com

Excipient Interactions: Certain excipients commonly used in pharmaceutical formulations, such as microcrystalline cellulose, can contain trace levels of nitrites, which can contribute to nitrosamine (B1359907) formation. ondrugdelivery.com

Manufacturing Processes: Certain manufacturing steps, such as wet granulation, can create an environment conducive to nitrosamine formation if both precursors are present.

Control Strategies and Mitigation Approaches

To prevent the formation of N-Nitroso Delapril (B1670214) and other nitrosamines, pharmaceutical manufacturers can implement a variety of control and mitigation strategies.

Risk Assessment: A thorough risk assessment of the manufacturing process is the first step to identify potential sources of amines and nitrosating agents. who.intqbdgroup.com

Control of Raw Materials: Implementing stringent specifications for the acceptable levels of nitrites and other nitrosating agents in starting materials, reagents, and excipients is critical. cambrex.com

Process Optimization: Modifying reaction conditions, such as pH and temperature, can minimize the rate of nitrosamine (B1359907) formation. cambrex.comzamann-pharma.com

Use of Inhibitors: The addition of antioxidants, such as ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E), to the formulation can act as nitrosating agent scavengers, inhibiting the formation of nitrosamines. cambrex.comzamann-pharma.com

Purification: Implementing appropriate purification steps to remove nitrosamine impurities from the final API is a key control measure. who.int

Packaging: Utilizing packaging materials that can scavenge volatile nitrosating agents from the headspace of the product container can help prevent nitrosamine formation during storage. ondrugdelivery.com

Table 2: Mitigation Strategies for N-Nitrosamine Formation

| Strategy | Description |

|---|---|

| Risk Assessment | Identify and evaluate potential sources of nitrosamine formation. who.intqbdgroup.com |

| Raw Material Control | Set strict limits for nitrite (B80452) and amine impurities in starting materials. cambrex.com |

| Process Optimization | Adjust pH, temperature, and other process parameters to disfavor nitrosation. cambrex.comzamann-pharma.com |

| Use of Inhibitors | Add antioxidants like ascorbic acid to scavenge nitrosating agents. cambrex.comzamann-pharma.com |

| Purification | Employ effective purification methods to remove any formed nitrosamines. who.int |

| Active Packaging | Use packaging that absorbs volatile nitrosating agents. ondrugdelivery.com |

Regulatory Landscape and Future Outlook

Chemical Nitrosation Pathways of Delapril (B1670214)

The formation of N-Nitroso Delapril occurs through the nitrosation of the Delapril molecule. This process involves the reaction of a nitrosating agent with the secondary amine group present in Delapril, leading to the substitution of a hydrogen atom with a nitroso group (-N=O). vulcanchem.comasianpubs.org

Role of Nitrosating Agents (e.g., Nitrous Acid, Dinitrogen Trioxide)

The primary drivers of this compound formation are nitrosating agents. These are reactive chemical species that can introduce a nitroso group into another molecule. Common nitrosating agents include nitrous acid (HNO₂), which is often formed in situ from nitrites (like sodium nitrite) under acidic conditions, and dinitrogen trioxide (N₂O₃). veeprho.comlhasalimited.org

Nitrous acid is a key precursor in the synthesis of more potent nitrosating agents. asianpubs.org Under acidic conditions, two molecules of nitrous acid can form dinitrogen trioxide (N₂O₃), which is a powerful nitrosating agent that readily reacts with amines. europa.eu Other potential nitrosating agents include dinitrogen tetroxide (N₂O₄), nitrosyl halides (e.g., NOCl), and organic nitrites. nih.govefpia.eu The reaction mechanism involves the nucleophilic attack of the secondary amine group in Delapril on the nitrosonium ion (NO⁺), which is generated from the nitrosating agent. vulcanchem.com

Influence of Environmental and Reaction Conditions on Formation Kinetics

The rate at which this compound forms is significantly influenced by various environmental and reaction conditions. These factors can either accelerate or inhibit the nitrosation process.

The pH of the reaction environment is a critical factor in the nitrosation of amines. The formation of N-nitroso compounds from the reaction of amines with nitrous acid is generally optimal under acidic conditions, typically between pH 3 and 4. efpia.euusp.orgusp.org This is because the formation of the active nitrosating agent, nitrous anhydride (B1165640) (N₂O₃), from nitrous acid is favored at low pH. europa.eu However, very low pH can also be less reactive due to the protonation of the amine, which reduces its nucleophilicity. nih.gov At a pH above 7, the risk of nitrosation is considered significantly lower, though not entirely absent, as other mechanisms can come into play. usp.orgusp.org The optimal pH for nitrosation represents a balance between the formation of the active nitrosating species and the availability of the unprotonated, reactive amine. nih.gov

Temperature plays a crucial role in the kinetics of this compound formation. Generally, an increase in temperature accelerates the rate of chemical reactions, including nitrosation. efpia.euspkx.net.cn Studies have shown that the formation of N-nitrosamines increases significantly with rising temperatures. spkx.net.cn The stability of both the drug substance and the resulting nitrosamine impurity can also be temperature-dependent. nih.gov Therefore, controlling the temperature during manufacturing and storage is essential to minimize the formation of this compound.

Certain substances can catalyze or accelerate the nitrosation reaction. For instance, some anions, such as thiocyanate (B1210189) and iodide, can form highly reactive nitrosyl compounds that act as potent nitrosating agents. scienceasia.org Conversely, inhibitors like ascorbic acid (vitamin C) and α-tocopherol can hinder nitrosamine formation by reducing the nitrosating agent to nitric oxide (NO), a non-nitrosating species. scienceasia.org The presence of certain aldehydes, such as formaldehyde, has also been shown to increase the rate of N-nitrosation, even at neutral to basic pH. usp.orgfreethinktech.com

Temperature Effects on Reaction Rate

Formation from Secondary and Tertiary Amine Moieties

Delapril contains a secondary amine moiety, which is highly susceptible to nitrosation. asianpubs.org Secondary amines react with nitrosating agents to form stable N-nitrosamines. veeprho.comeuropa.eu The unshared pair of electrons on the nitrogen of the unprotonated secondary amine attacks the nitrosating agent, leading to the formation of the N-nitroso compound. scienceasia.org

While Delapril itself is a secondary amine, it's important to understand that tertiary amines can also undergo nitrosation, typically through a process called nitrosative dealkylation. veeprho.comeuropa.eu This reaction is generally slower than the nitrosation of secondary amines and often requires more stringent conditions, such as higher temperatures. europa.eusci-hub.se However, certain tertiary amines can form nitrosamines rapidly. sci-hub.se

Table 1: Factors Influencing this compound Formation

| Factor | Effect on Nitrosation Rate | Optimal Conditions for Formation |

| Nitrosating Agent Concentration | Increases with higher concentration | High |

| Amine Concentration | Increases with higher concentration | High |

| pH | Optimal in acidic range | pH 3-4 efpia.euusp.orgusp.org |

| Temperature | Increases with higher temperature | Elevated |

| Catalysts (e.g., Thiocyanate) | Accelerates reaction | Presence of catalysts |

| Inhibitors (e.g., Ascorbic Acid) | Decelerates or prevents reaction | Absence of inhibitors |

Biotransformation-Mediated Formation Pathways (if applicable to Delapril)

While the primary biotransformation of the parent drug Delapril involves its conversion to active metabolites, the formation and subsequent metabolism of its N-nitroso derivative are critical for understanding its potential biological effects. bioscience.co.ukwikipedia.org Delapril is a prodrug that is hydrolyzed in the body to form its main active metabolites, Delapril diacid and 5-hydroxy Delapril diacid. bioscience.co.ukwikipedia.orgnih.govnih.gov The biotransformation relevant to this compound pertains more to the metabolic activation of this nitrosamine once it is formed, rather than the initial nitrosation event itself.

Direct enzymatic catalysis of the nitrosation of drugs is not the primary route of formation in humans; however, certain microorganisms residing in the gastrointestinal tract have been shown to facilitate N-nitrosation, particularly under neutral pH conditions. dtic.mil The more significant enzymatic process concerning nitrosamines is their metabolic activation, which is a key step in exerting potential mutagenic effects. nih.gov

This activation is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes in the liver. researchgate.net The generally accepted mechanism involves the hydroxylation of the carbon atom immediately adjacent (at the α-position) to the nitroso group. acs.org This α-hydroxylation creates a highly unstable intermediate that can decompose to form a reactive alkyldiazonium ion, which has the potential to alkylate DNA and lead to mutations. acs.org

However, specific studies on the enzymatic metabolism of this compound are not available. Insight can be gained from research on other N-nitroso derivatives of ACE inhibitors, such as N-nitroso-ramipril and N-nitroso-quinapril. nih.govusp.org For these structurally related compounds, it is predicted that bioactivation through α-hydroxylation is significantly inhibited. nih.govresearchgate.net This inhibition is attributed to the substantial steric hindrance caused by the large and bulky substituents surrounding the α-carbons in the molecule. efpia.euresearchgate.net This steric hindrance is thought to make it difficult for the nitrosamine to bind to the active site of the metabolizing CYP enzymes. efpia.eu Given the structural similarities among ACE inhibitors of the "-pril" class, it is plausible that this compound would also exhibit this reduced susceptibility to enzymatic activation. usp.org

Table 1: Potential Enzymatic Influences on this compound

| Enzyme/Process | Role in this compound Pathway | Implication | Supporting Evidence |

| Bacterial Enzymes (Gut Microbiota) | Potential catalysis of N-nitrosation at neutral pH. | May contribute to endogenous formation in the intestines, although this is a less studied pathway for drugs. | dtic.mil |

| Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4) | Metabolic activation of the formed N-nitrosamine via α-hydroxylation. | This is a critical step for the potential mutagenicity of many nitrosamines. researchgate.netaafp.org | researchgate.netaafp.org |

| Steric Hindrance | Inhibition of CYP-mediated α-hydroxylation. | The bulky structure of ACE inhibitors likely prevents efficient binding to CYP enzymes, reducing the potential for metabolic activation. This has been predicted for N-nitroso-ramipril and N-nitroso-quinapril. nih.govusp.orgefpia.eu | nih.govusp.orgefpia.eu |

The principal pathway for the formation of this compound within the body is believed to be a non-enzymatic chemical reaction. researchgate.net This process, known as in vivo nitrosation, occurs under specific physiological conditions, primarily in the stomach. researchgate.net

The reaction requires two main precursors: the secondary amine functional group within the Delapril molecule and a nitrosating agent. fda.gov The acidic environment of the stomach, with a typical pH range of 1 to 3, provides the ideal conditions for the formation of potent nitrosating agents from dietary nitrites. researchgate.net Nitrite (B80452) (NO₂⁻), which is present in saliva and consumed in various foods, is protonated in the gastric acid to form nitrous acid (HNO₂). fda.govacs.org Nitrous acid can then form various nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). nih.govnih.gov

The formation of this compound then proceeds via the nucleophilic attack of the secondary amine nitrogen of Delapril on the electrophilic nitrosating agent. nih.gov This reaction is a classic example of acid-catalyzed nitrosation and is considered a primary source of endogenous nitrosamine formation from susceptible pharmaceutical drugs. researchgate.netfda.gov

Table 2: Conditions for Non-Enzymatic this compound Formation

| Factor | Condition | Role in Formation | Supporting Evidence |

| Substrate | Presence of Delapril (a secondary amine). | Provides the amine nitrogen for the nitrosation reaction. | fda.gov |

| Nitrosating Agent Precursor | Dietary Nitrite (NO₂⁻). | Sourced from saliva, cured meats, and certain vegetables; converted to the active nitrosating agent. | fda.govacs.org |

| pH | Acidic (gastric environment, pH 1-3). | Facilitates the conversion of nitrite to nitrous acid and other potent nitrosating species. | researchgate.net |

| Reaction Type | Acid-catalyzed chemical nitrosation. | The fundamental non-enzymatic process leading to the formation of the N-N=O bond. | researchgate.netresearchgate.net |

High-Sensitivity Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are fundamental in the analysis of N-nitrosamines. These methods separate the target analyte from the complex matrix of a drug product, allowing for accurate detection and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of non-volatile nitrosamines like this compound. nih.gov Its high sensitivity and selectivity make it ideal for detecting trace levels of these impurities. mdpi.comresearchgate.net Method development involves a systematic process of optimizing various parameters to achieve the desired analytical performance.

The choice of ionization source is a critical step in LC-MS/MS method development as it significantly impacts the sensitivity of the analysis. thermofisher.com The two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. nih.gov In positive ESI mode, a strong signal for the protonated molecular ion [M+H]+ is typically observed. mdpi.com For many nitrosamine analyses, positive mode ESI is utilized. mdpi.comnih.gov For instance, in the analysis of N-nitroso-atenolol, a strong signal for the protonated molecular ion [M+H]+ at m/z 296 was observed using positive mode ESI. mdpi.com However, for N-nitrosoamino acids, negative ESI-MS has been shown to be effective, detecting the deprotonated carboxylate anion [M-H]-. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds. nih.gov It has been observed that for some nitrosamines, APCI provides better sensitivity than ESI. researchgate.netthermofisher.com For example, in the analysis of N-Nitrosodimethylamine (NDMA), APCI mode showed greater sensitivity compared to ESI. researchgate.netjapsonline.com The choice between ESI and APCI often depends on the specific properties of the nitrosamine being analyzed. A comparison of ionization modes for nine different nitrosamines revealed that APCI was more efficient for their ionization. nih.gov

Optimization of mass spectrometry parameters is crucial for maximizing the signal of the target analyte. This includes adjusting the ion spray voltage, source and desolvation temperatures, and gas pressures (nebulizer, heated, and curtain gas). fda.gov.tw In multiple reaction monitoring (MRM) mode, the precursor ion (the protonated or deprotonated molecule) is selected and fragmented, and specific product ions are monitored for quantification, which enhances the selectivity and sensitivity of the method. mdpi.comnih.govjapsonline.com

Table 1: Comparison of Ionization Modes for Nitrosamine Analysis

| Ionization Mode | Analyte Polarity | Typical Application | Advantages |

|---|---|---|---|

| ESI | Polar, Thermally Labile | N-nitroso-atenolol mdpi.com, N-nitrosopiperazine nih.gov | Soft ionization, suitable for a wide range of polar compounds. |

| APCI | Less Polar, More Volatile | N-Nitrosodimethylamine (NDMA) researchgate.netjapsonline.com | Better sensitivity for certain less polar compounds. |

Effective chromatographic separation is essential to resolve the target analyte from other components in the sample matrix, thereby preventing interference and ensuring accurate quantification. mdpi.com

Column Chemistry: The choice of the stationary phase, or column chemistry, is a key factor in achieving good separation. Reversed-phase chromatography is commonly employed for nitrosamine analysis. C18 columns are a popular choice and have been used successfully for the separation of various nitrosamines. nih.govmdpi.comjapsonline.com For instance, a C18 reversed-phase column was used to separate N-nitroso-atenolol from the atenolol (B1665814) active pharmaceutical ingredient (API). mdpi.com Other column chemistries, such as phenyl-hexyl and proprietary polar columns, have also been utilized to achieve specific separations. waters.comfda.gov The XSelect HSS T3 column, a proprietary reversed-phase column, has demonstrated excellent retentivity for nitrosamine impurities. waters.com

Mobile Phase Optimization: The mobile phase is the solvent that carries the sample through the column. extraktlab.com Its composition is optimized to achieve the desired retention and separation of the analyte. A typical mobile phase for reversed-phase chromatography consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. nih.govmdpi.com The addition of modifiers like formic acid can improve peak shape and ionization efficiency in LC-MS. mdpi.comlcms.cz Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often used to separate compounds with a wide range of polarities. mdpi.comnih.govjapsonline.com For example, a gradient of water and methanol containing 0.1% formic acid was used for the separation of N-nitroso-atenolol. mdpi.com

Table 2: Examples of Chromatographic Conditions for Nitrosamine Analysis

| Analyte | Column | Mobile Phase | Elution Mode | Reference |

|---|---|---|---|---|

| N-nitroso-atenolol | C18 Reversed-Phase | Water and methanol with 0.1% formic acid | Gradient | mdpi.com |

| N-nitrosopiperazine | F5 Column | 2 mM ammonium (B1175870) formate (B1220265) in water and acetonitrile | Gradient | nih.gov |

| N-nitrosoamino acids | C18 Reversed-Phase Ion-Pair | Methanol-water-acetonitrile with C16-cetyltrimethylammonium chloride | Isocratic | nih.gov |

While LC-MS/MS is preferred for non-volatile nitrosamines, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and highly effective technique for the analysis of volatile nitrosamines. researchgate.net GC-MS and especially GC-tandem mass spectrometry (GC-MS/MS) offer high selectivity and low detection limits. researchgate.net The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode is recommended for achieving the required low detection limits and minimizing matrix interferences. restek.com

For GC analysis, direct liquid injection is a common sample introduction technique that is effective for a range of volatile compounds. restek.com The choice of the GC column is critical for separating the target nitrosamines. Columns with stationary phases like DB-WAX or DB-624 are often used. nih.gov The oven temperature program is optimized to ensure the separation of different volatile nitrosamines within a reasonable run time. nih.govrestek.com Positive-ion chemical ionization (CI) with reagent gases like methane (B114726) or ammonia (B1221849) can be used to enhance the sensitivity and selectivity of the detection. kirj.ee

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. sepscience.comwaters.com UPLC systems, when coupled with tandem mass spectrometry, provide a powerful tool for the trace analysis of nitrosamine impurities. sepscience.comwaters.com

UPLC methods have been successfully developed for the quantification of various nitrosamines, demonstrating excellent performance in terms of sensitivity, with limits of detection often in the low ng/mL range. sepscience.comwaters.com The robust chromatographic separation achieved with UPLC, often using columns like the ACQUITY UPLC HSS T3, allows for the reliable detection of nitrosamines in complex matrices. waters.com

Ionization Mode Selection and Parameter Optimization (e.g., ESI, APCI)

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Nitrosamines

Advanced Sample Preparation Strategies for Complex Matrices

The accurate analysis of this compound in complex matrices, such as drug products, often requires an effective sample preparation step to remove interfering substances and concentrate the analyte. usp.org The goal is to obtain a clean sample extract that is compatible with the analytical instrument.

Common sample preparation techniques include:

Direct Dissolution: In some cases, the sample can be simply dissolved in a suitable solvent, filtered, and then injected into the analytical system. fda.gov Methanol is a commonly used solvent for this purpose. fda.gov

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for cleaning up complex samples. usp.org It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. Oasis HLB is an example of an SPE cartridge used for the cleanup of cosmetic samples for nitrosamine analysis. researchgate.net

Use of Internal Standards: To account for potential matrix effects and variations in sample recovery, isotopically labeled internal standards are often used. usp.orgquinta.cz These are compounds that are chemically identical to the analyte but contain a heavy isotope (e.g., deuterium (B1214612) or ¹³C). They are added to the sample at the beginning of the preparation process and behave similarly to the analyte throughout the extraction and analysis, allowing for more accurate quantification. usp.org

The choice of sample preparation method depends on the complexity of the matrix and the concentration of the analyte. For drug products with simple formulations, a straightforward dissolution may be sufficient. usp.org However, for more complex matrices, more elaborate techniques like SPE are often necessary to achieve the required sensitivity and accuracy. usp.org

Extraction and Clean-up Procedures for Pharmaceutical and Biological Samples

Effective sample preparation is a crucial step in the analytical workflow for this compound, ensuring the removal of interfering substances from the sample matrix and concentrating the analyte of interest. lcms.cz Common techniques employed for both pharmaceutical and biological samples include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Dispersive Liquid-Liquid Microextraction (DLLME). ijpsjournal.comresearchgate.net

For pharmaceutical preparations, the process often begins with dissolving the active pharmaceutical ingredient (API) or the powdered drug product in a suitable solvent, such as methanol or a mixture of methanol and water. b-cdn.netedqm.eu This is typically followed by a clean-up step to separate the N-nitroso compound from the API and excipients. lcms.cz SPE is a widely used technique where a sample is passed through a solid sorbent that retains either the analyte or the impurities. b-cdn.net For instance, in the analysis of other nitrosamines, SPE cartridges with materials like activated charcoal have been utilized. b-cdn.net

In the context of biological samples, which are inherently more complex, extraction procedures must be robust to handle matrices like plasma and urine. nih.gov LLE is a common method where the sample is partitioned between two immiscible liquids to isolate the analyte. The choice of solvents is critical to ensure efficient extraction of the N-nitroso compound while minimizing the co-extraction of interfering components.

A general workflow for sample preparation might involve:

Sample Dissolution: Weighing the API or powdered tablet and dissolving it in an appropriate solvent. lcms.cz

Extraction: Employing techniques like SPE or LLE to isolate the nitrosamine. ijpsjournal.comresearchgate.net

Concentration: Evaporating the solvent and reconstituting the residue in a smaller volume to increase the analyte concentration.

Filtration: Passing the final solution through a filter to remove any particulate matter before injection into the analytical instrument. lcms.cz

Miniaturized and Automated Sample Preparation Techniques

To enhance efficiency, reduce solvent consumption, and minimize the risk of human error, miniaturized and automated sample preparation techniques are gaining prominence. thermofisher.com These approaches are particularly beneficial for high-throughput screening of pharmaceutical products. nih.gov

Miniaturized Techniques:

Dispersive Liquid-Liquid Microextraction (DLLME): This technique uses a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors and reduced solvent usage. ijpsjournal.comresearchgate.net

Solid-Phase Microextraction (SPME): SPME involves the use of a fiber coated with a stationary phase that extracts the analyte from the sample. It is a solvent-free technique that can be directly coupled with gas chromatography. ijpsjournal.comresearchgate.net

Automated Systems: Automated sample preparation workflows, often utilizing robotic systems, can perform tasks such as weighing, dissolution, extraction, and injection. lcms.czthermofisher.com These systems offer significant advantages in terms of convenience, control, and consistency. lcms.cz Automation can also reduce the risk of contamination and the occurrence of false-positive results, which is a critical concern in nitrosamine analysis. lcms.czthermofisher.com For example, automated workflows can stagger sample preparation and analysis times efficiently, a feature known as "PrepAhead," to improve throughput. lcms.cz

Method Validation and Performance Characteristics Research

The validation of analytical methods is a regulatory requirement to ensure that the chosen method is suitable for its intended purpose. mdpi.comnih.gov For this compound, this involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. mdpi.comderpharmachemica.com

Research on Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, especially for trace-level impurities like this compound. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. lcms.cz

Given the low acceptable intake limits for nitrosamines, analytical methods must be highly sensitive. edqm.eu Research focuses on developing methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), capable of achieving very low LOD and LOQ values, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. ijpsjournal.comlcms.cz

For instance, in the analysis of other N-nitroso compounds, LC-MS/MS methods have demonstrated LODs as low as 0.05 ng/mL and LOQs of 0.1 ng/mL. lcms.cz Another study on N-nitroso-atenolol reported an LOD of 0.2 ng/mL and an LOQ of 0.5 ng/mL. mdpi.com The determination of these limits is typically based on the signal-to-noise ratio, with a common criterion being a ratio of 3 for LOD and 10 for LOQ. mdpi.com

Table 1: Examples of LOD and LOQ Values in N-Nitroso Compound Analysis

| N-Nitroso Compound | Analytical Technique | LOD | LOQ | Reference |

|---|---|---|---|---|

| N-nitroso N-desmethyl diphenhydramine | LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL | lcms.cz |

| N-nitroso-atenolol | LC-MS/MS | 0.2 ng/mL | 0.5 ng/mL | mdpi.com |

| N-nitroso desmethyl olopatadine | HPLC | 0.08 ppm | 0.27 ppm | derpharmachemica.com |

Precision, Accuracy, and Robustness Studies for Research Methods

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For this compound analysis, precision studies are conducted at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comderpharmachemica.com In validation studies for other nitrosamines, the %RSD for precision is typically required to be below a certain threshold, for example, less than 5.19% at the lower limit of quantification. mdpi.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a known amount of the impurity into a sample matrix. mdpi.comderpharmachemica.com For N-nitroso-atenolol, accuracy was reported with intra-day and inter-day values of 102.94% and 101.27%, respectively. mdpi.com

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. derpharmachemica.com For chromatographic methods, these parameters can include the pH of the mobile phase, column temperature, and different lots of the HPLC column. derpharmachemica.com

Table 2: Example of Robustness Study Parameters

| Parameter | Set Value | Varied Value | Reference |

|---|---|---|---|

| Column Temperature | 35°C | 30°C and 40°C | derpharmachemica.com |

| Buffer pH | 3.0 | 2.8 and 3.2 | derpharmachemica.com |

| Different Column Lots | Lot 1 | Lot 2 | derpharmachemica.com |

Spectroscopic Techniques for Structural Elucidation in Research

While chromatographic techniques coupled with mass spectrometry are the primary tools for the detection and quantification of this compound, spectroscopic techniques play a crucial role in the unambiguous confirmation of its chemical structure. researchgate.netwjbphs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used for the structural elucidation of organic molecules. researchgate.netnumberanalytics.com It provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for confirming the identity of an impurity like this compound. researchgate.netweebly.com

In the context of N-nitroso compounds, NMR is used to confirm the connectivity of atoms and the presence of the N-nitroso functional group (N-N=O). researchgate.net Both ¹H NMR and ¹³C NMR spectra provide characteristic chemical shifts for the protons and carbons in the vicinity of the nitroso group. For asymmetrical N-nitrosamines, the restricted rotation around the N-N bond can lead to the observation of two distinct sets of signals in the NMR spectrum, corresponding to the E and Z isomers. researchgate.net

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete structural assignment. researchgate.net

COSY experiments identify proton-proton couplings within the molecule.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range correlations between protons and carbons, which is invaluable for piecing together the molecular structure.

The structural information obtained from NMR is complementary to the mass-to-charge ratio data provided by mass spectrometry, offering a comprehensive characterization of the this compound impurity. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a robust analytical technique extensively utilized in pharmaceutical research for the structural elucidation and quality control of active pharmaceutical ingredients (APIs) and their related impurities. jddtonline.info The method provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which causes the vibrations of specific chemical bonds and functional groups. spectroscopyonline.com While specific, peer-reviewed FTIR spectral data for this compound are not widely published, the application of this technique can be thoroughly understood by analyzing the compound's molecular structure and drawing comparisons with the parent drug, Delapril, and other N-nitroso compounds.

FTIR spectroscopy is a primary tool for identifying this compound and distinguishing it from Delapril. The formation of the N-nitroso derivative involves the conversion of the secondary amine group in Delapril to an N-nitrosamine. lgcstandards.comveeprho.com This chemical modification results in distinct and predictable changes in the FTIR spectrum. Specifically, the characteristic N-H stretching vibration (typically found in the 3300-3500 cm⁻¹ region) and N-H bending vibrations of the secondary amine in Delapril would be absent in the spectrum of this compound. In their place, new absorption bands corresponding to the N-N=O moiety would appear.

The primary application of FTIR in the context of this compound research is its use in impurity profiling and stability testing of Delapril. researchgate.net Regulatory agencies require strict control of nitrosamine impurities in pharmaceutical products. veeprho.com FTIR can be employed as a rapid screening method to detect the presence of this compound in batches of Delapril API. researchgate.net During forced degradation or accelerated stability studies, FTIR can monitor the chemical stability of Delapril. The emergence of spectral bands characteristic of the N-nitroso group over time would indicate the degradation of the parent drug and the formation of the nitrosamine impurity. pharm.or.jp Techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) or Attenuated Total Reflectance (ATR)-FTIR are particularly well-suited for the solid-state analysis of APIs and can be valuable in detecting such contaminants. researchgate.net

Detailed Research Findings

The structural differences between Delapril and this compound lead to clear, identifiable variations in their respective FTIR spectra. The analysis focuses on the disappearance of secondary amine peaks and the appearance of nitrosamine-specific peaks.

Key functional groups present in the this compound molecule, aside from the defining N-nitroso group, include multiple carbonyl (C=O) groups from the ester, carboxylic acid, and amide functionalities, as well as aromatic rings. lgcstandards.com The expected vibrational frequencies for these groups provide a foundational spectrum upon which the unique nitrosamine signals can be identified.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Ester) | Stretching | ~1735 | Strong |

| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong |

| C=O (Tertiary Amide) | Stretching | 1670 - 1630 | Strong |

| N=O (Nitrosamine) | Stretching | 1490 - 1410 | Strong |

| N-N (Nitrosamine) | Stretching | 1110 - 1050 | Strong |

| C-O (Ester, Acid) | Stretching | 1300 - 1000 | Strong |

The most definitive application of FTIR in this compound research is the direct identification of the N-N=O functional group. Research on various non-aromatic nitrosamines provides well-established data for the characteristic absorption frequencies of this moiety. pw.edu.pl The N=O stretching vibration is particularly notable for its strong intensity and appearance in a region of the spectrum that may have less interference from other functional groups.

| Vibrational Mode | Reported Frequency Range (cm⁻¹) | Notes | Reference |

|---|---|---|---|

| N=O Stretch (non-associated) | 1486 - 1408 | Corresponds to the stretching vibration in non-associated or monomeric nitrosamine molecules. | pw.edu.pl |

| N=O Stretch (associated) | 1346 - 1265 | Observed in nitrosamines that form intermolecular associations (dimers). Often appears as a broad band with multiple peaks. | pw.edu.pl |

| N-N Stretch | 1106 - 1052 | A strong band assigned to the stretching of the nitrogen-nitrogen single bond in the >N-N=O group. | pw.edu.pl |

By leveraging these established frequency ranges, FTIR spectroscopy serves as an indispensable method for confirming the identity of this compound and for its detection as a potential genotoxic impurity in the Delapril API.

Photolytic Degradation Pathways and Kinetics

The photolytic degradation of N-nitroso compounds is a well-documented phenomenon, primarily initiated by the absorption of ultraviolet (UV) light. While specific kinetic data for this compound is not extensively detailed in the available literature, the degradation pathways can be inferred from studies on other nitrosamines.

N-nitroso compounds are known to be sensitive to light, especially UV radiation, which can cause rapid photolytic degradation. nih.gov Research on various N-nitrosamines demonstrates that they typically exhibit two main UV absorption bands: a strong peak around 230 nm and a weaker one near 340 nm. oak.go.kr The energy from UV photons, particularly at wavelengths around 254 nm used in low-pressure UV lamps, is sufficient to break the N-N bond within the nitroso functional group (–N–NO). mdpi.com This bond cleavage is a primary step in the photolysis of N-nitrosamines, leading to the formation of an aminyl radical and a nitric oxide radical. oak.go.kr

Studies on N-nitrosodimethylamine (NDMA) show that its photolysis leads to the formation of various products, indicating complex subsequent reactions following the initial bond scission. mdpi.com The quantum yield, a measure of the efficiency of a photochemical process, for NDMA at pH 7 is reported to be 0.24 at a wavelength of 253.7 nm. mdpi.com The rate of photodegradation can be influenced by the molecular structure of the specific nitrosamine. For instance, N-nitrosodibutylamine (NDBA) has been shown to be more susceptible to photolytic degradation than N-nitrosopyrrolidine (NPYR). oak.go.kr

The photodegradation kinetics of many drugs, including those structurally similar to Delapril, often follow first-order or zero-order models. scispace.com For example, the photodegradation of nifedipine, another cardiovascular drug, initially follows zero-order kinetics, forming a nitroso-pyridine derivative as a major product, before transitioning to first-order kinetics. scispace.com The specific kinetics for this compound would likely depend on factors such as its concentration and the specific irradiation conditions.

Hydrolytic Stability Research under Varied Conditions

The hydrolytic stability of this compound is critically dependent on environmental conditions, particularly pH. Research on analogous N-nitroso compounds and related ACE inhibitors provides a framework for understanding its behavior in aqueous solutions.

Studies on various N-nitroso compounds reveal a strong pH-dependence in their stability. For instance, N-nitroso-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx) is quite stable in neutral to alkaline conditions (pH 7.4 to 9.0), with over 95% of the compound remaining after a 4-hour incubation. nih.gov However, its stability decreases significantly under acidic conditions. At pH 5.5, only 48% of N-NO-MeIQx remains after the same incubation period, and it degrades almost completely at pH values below 3.5. nih.gov The degradation products also vary with pH, with denitrosation (loss of the nitroso group) occurring at lower pH values. nih.gov Similarly, N-nitrosotolazoline decomposition is catalyzed by acid, with half-lives ranging from 5 minutes at pH 3.5 to 4 hours at pH 6.0. scilit.com

The stability of the parent ACE inhibitor structure is also relevant. Studies on ramipril (B1678797), which is structurally related to delapril, show it is susceptible to hydrolytic degradation, a reaction accelerated by temperature and moisture. researchgate.net The primary degradation pathway for many ACE inhibitors like ramipril and perindopril (B612348) is intramolecular cyclization to form an inactive diketopiperazine (DKP) derivative. researchgate.netresearchgate.net It is plausible that this compound could undergo similar pH-dependent hydrolysis, involving both the cleavage of the N-nitroso bond and the potential for intramolecular cyclization of the delapril backbone.

The following table, based on data for N-NO-MeIQx, illustrates the typical effect of pH on the stability of an N-nitroso compound. nih.gov

| pH | Percent Remaining (after 4 hours at 37°C) | Major Degradation Products |

| 9.0 | >95% | Not applicable |

| 7.4 | >95% | Not applicable |

| 5.5 | 48% | 3,8-dimethylimidazo[4,5-f]quinoxaline |

| 3.5 | <1% | 2-hydroxy-3,8-dimethylimidazo[4,5-f]quinoxaline |

| 2.0 | <1% | 2-hydroxy-3,8-dimethylimidazo[4,5-f]quinoxaline |

Oxidative Decomposition Mechanisms

Oxidative processes represent another significant degradation pathway for N-nitroso compounds. The reaction of this compound with common oxidants can lead to its decomposition, a mechanism extensively studied for other nitrosamines like NDMA.

The oxidative degradation of NDMA has been investigated using conventional ozonation and advanced oxidation processes (AOPs) like ozone/hydrogen peroxide (O₃/H₂O₂). nih.gov The reaction between NDMA and molecular ozone is very slow. nih.gov However, the reaction with hydroxyl radicals (•OH), which are generated in AOPs, is extremely fast, with a rate constant of (4.5 ± 0.21) x 10⁸ M⁻¹s⁻¹. nih.gov This indicates that the dominant mechanism for NDMA oxidation during ozonation is the attack by hydroxyl radicals. nih.gov

The proposed mechanism for the •OH-induced degradation of NDMA involves several potential pathways, including hydrogen atom abstraction from the methyl groups or •OH addition to one of the nitrogen atoms. mdpi.com The primary amino product identified from the oxidation of NDMA is methylamine (B109427) (MA), suggesting cleavage of the N-N bond and subsequent reactions. nih.gov Given the structural similarities, it is highly probable that this compound would also be susceptible to rapid degradation by powerful oxidizing agents like hydroxyl radicals, likely proceeding through an attack on the N-nitroso functional group.

The following table summarizes the kinetic rate constants for the reaction of NDMA with ozone and hydroxyl radicals. nih.gov

| Oxidant | Rate Constant (M⁻¹s⁻¹) | Significance |

| Ozone (O₃) | 0.052 ± 0.0016 | Very slow reaction; minor degradation pathway. |

| Hydroxyl Radical (•OH) | (4.5 ± 0.21) x 10⁸ | Very fast reaction; dominant degradation pathway in AOPs. |

Influence of Environmental Factors on this compound Stability

As established, light, particularly UV radiation, is a critical factor that can rapidly break down N-nitroso compounds. nih.govepa.gov Therefore, protection from light is essential to maintain the stability of this compound.

The pH of the environment governs hydrolytic stability. As seen with analogous compounds, this compound is expected to be less stable in acidic aqueous environments, which can catalyze the cleavage of the N-nitroso bond. nih.gov

Temperature is a universal accelerator of chemical reactions, including degradation. Studies on the solid-state stability of ramipril demonstrated that temperature significantly accelerates its degradation into its diketopiperazine derivative. researchgate.net This process follows first-order kinetics. researchgate.net

Relative humidity (RH) is another crucial factor, especially for solid-state stability. Ramipril was found to be vulnerable to changes in RH, indicating that moisture can facilitate hydrolytic degradation even in a solid form. researchgate.net This underscores the need for protection from moisture during storage. researchgate.netresearchgate.net Therefore, the stability of solid this compound would likely be compromised under conditions of high temperature and high humidity.

Quantum Chemical Calculations for Reactivity and Interaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of this compound and its potential to cause DNA damage. acs.org These methods model the fundamental steps of N-nitrosamine-induced DNA alkylation, including α-hydroxylation, proton transfer, and hydroxyl elimination, to predict the molecule's reactivity. acs.org

The initial and often rate-determining step for the metabolic activation of many N-nitrosamines is α-hydroxylation, a process catalyzed by cytochrome P450 (CYP) enzymes. nih.govacs.org Quantum chemical calculations can model the activation energies for this and subsequent reactions, providing a quantitative measure of the likelihood of forming reactive intermediates. acs.org For carcinogenic nitrosamines, the formation of a diazonium ion is a critical step, which can then alkylate DNA. frontiersin.orgacs.org Quantum chemical models reveal that for carcinogenic compounds, the reaction of the diazonium ion with DNA is kinetically favored over hydrolysis. frontiersin.orgresearchgate.net Conversely, non-carcinogenic nitrosamines tend to form more stable carbocations that are more likely to react with water. frontiersin.orgnih.gov

By calculating the Gibbs free energies and activation barriers for these competing pathways—toxification (DNA adduction) and detoxification (hydrolysis)—researchers can estimate the carcinogenic potential of a given nitrosamine. acs.orgresearchgate.net These computational approaches have shown consistent differences in the free energy profiles between known carcinogenic and non-carcinogenic nitrosamines. frontiersin.orgnih.gov

Table 1: Key Reaction Steps in N-Nitrosamine Bioactivation Modeled by Quantum Chemistry

| Reaction Step | Description | Significance |

| α-Hydroxylation | The initial, enzyme-catalyzed addition of a hydroxyl group to the carbon atom adjacent to the nitroso group. nih.govnih.gov | Often the rate-limiting step in the bioactivation pathway. acs.org |

| Aldehyde Formation | The decomposition of the α-hydroxynitrosamine to form an aldehyde and an unstable alkyldiazohydroxide. | A key step in the metabolic cascade leading to the ultimate carcinogen. |

| Diazonium Ion Formation | The formation of a highly reactive diazonium ion, which is a potent alkylating agent. frontiersin.orgacs.org | This species is directly responsible for the alkylation of DNA bases. |

| DNA Adduct Formation | The covalent bonding of the alkyl group from the diazonium ion to a nucleophilic site on a DNA base. frontiersin.orgresearchgate.net | The molecular initiating event that can lead to mutations and cancer. |

| Hydrolysis | The reaction of the diazonium ion with water, leading to detoxification. frontiersin.orgresearchgate.net | A competing pathway that reduces the amount of reactive species available to damage DNA. |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound and its metabolites might interact with biological macromolecules, particularly DNA and metabolizing enzymes like cytochrome P450. heraldopenaccess.usistanbul.edu.tr These simulations model the movement of atoms over time, providing insights into the stability of ligand-protein and ligand-DNA complexes. psu.edu

In the context of metabolic activation, MD simulations can be used to study the binding of the parent this compound molecule to the active site of CYP enzymes. heraldopenaccess.us The stability and orientation of the molecule within the active site can influence the efficiency of the initial α-hydroxylation step. nih.gov For instance, a stable binding pose that presents the α-carbon in proximity to the enzyme's reactive heme center would be expected to facilitate metabolic activation.

Once the reactive diazonium ion is formed, MD simulations can model its interaction with DNA. These simulations can reveal the preferred binding sites on the DNA molecule (e.g., the N7 or O6 positions of guanine) and the structural consequences of DNA alkylation. istanbul.edu.trpsu.edu The formation of these DNA adducts can distort the DNA helix, potentially leading to errors during DNA replication and transcription. psu.edu By calculating the binding free energies of these interactions, MD simulations can help to quantify the affinity of the reactive metabolite for DNA. heraldopenaccess.usresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity. sciforum.netresearchgate.net For N-nitrosamines, QSAR models are used to predict their carcinogenic potency and to understand the structural features that drive their toxicity. researchgate.neteuropa.eu These models are often built using data from a series of related compounds and can then be used to predict the activity of new or untested molecules like this compound.

Prediction of Nitrosamine Bioactivation and Metabolic Pathways

In silico tools can predict the metabolic fate of this compound by identifying likely sites of metabolism and the enzymes involved. pensoft.net Knowledge-based systems, which contain information on known metabolic transformations, can predict the formation of N-nitrosamine impurities from secondary and tertiary amine-containing drugs. lhasalimited.org

For N-nitrosamines, the primary pathway of bioactivation is through CYP-mediated α-carbon hydroxylation. acs.org Computational models can predict the likelihood of this reaction occurring by analyzing the structural and electronic properties of the molecule. acs.org These models can identify "soft spots" in the molecule that are most susceptible to metabolic attack. pensoft.net By comparing the predicted metabolic profile of this compound to that of well-characterized nitrosamines, researchers can make an initial assessment of its potential for bioactivation. acs.org

In Silico Assessment of Genotoxic Potential Mechanisms

The genotoxic potential of this compound is directly linked to the ability of its metabolites to react with DNA. acs.orgresearchgate.net In silico models play a crucial role in assessing this risk. nih.gov QSAR models, often in combination with quantum chemical calculations, can predict the mutagenic and carcinogenic potency of nitrosamines. sciforum.netresearchgate.net

These models can incorporate various molecular descriptors, such as electronic properties (e.g., HOMO and LUMO energies), steric factors, and hydrophobicity, to predict the likelihood of a compound being genotoxic. europa.eu Some advanced in silico approaches, like the Computer-Aided Discovery and RE-design (CADRE) program, integrate quantum mechanics to predict carcinogenic potency based on the underlying mechanism of mutagenicity. nih.govresearchgate.net

A key aspect of these assessments is to determine whether the formation of DNA adducts is favored over detoxification pathways. frontiersin.orgresearchgate.net By modeling the entire reaction cascade, from metabolic activation to DNA alkylation, these computational tools provide a weight-of-evidence approach to support the risk assessment of N-nitrosamine impurities. frontiersin.orgresearchgate.net

Research on Occurrence and Mitigation Strategies for N Nitroso Delapril Formation

Investigation of N-Nitroso Delapril (B1670214) Presence in Pharmaceutical Intermediates and Raw Materials

The formation of N-nitroso delapril, a type of nitrosamine (B1359907) drug substance-related impurity (NDSRI), is a significant concern within the pharmaceutical industry due to the classification of nitrosamines as probable human carcinogens. csptechnologies.comondrugdelivery.com The presence of such impurities can arise from various sources throughout the manufacturing process and even during storage. researchgate.neteuropeanpharmaceuticalreview.com

Investigations into the occurrence of this compound and other NDSRIs focus on identifying potential root causes. These can include the presence of secondary or tertiary amine functionalities within the drug substance itself, which can react with nitrosating agents. efpia.eu Raw materials, including the active pharmaceutical ingredient (API), excipients, and even solvents, can be sources of both the amine precursors and the nitrosating agents. nih.govfda.gov For instance, nitrite (B80452) impurities have been found in commonly used excipients, which can lead to the formation of NDSRIs. europeanpharmaceuticalreview.com

Furthermore, the manufacturing process itself can introduce risks. Cross-contamination can occur if manufacturing equipment is used for multiple processes where nitrosating agents are present. fda.gov Recovered or recycled solvents, if not properly purified, can also be a source of contamination. ondrugdelivery.comefpia.eu The conditions of the manufacturing process, such as temperature, pH, and the presence of certain reagents or catalysts, can also influence the formation of these impurities. nih.gov

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the pharmaceutical industry, mandating risk assessments to identify and control potential nitrosamine impurities. contractpharma.comdcatvci.orgpropharmagroup.com These assessments involve a thorough evaluation of the manufacturing process for both the API and the finished drug product to pinpoint any potential sources of nitrosamines or their precursors. fda.govdcatvci.org If a risk is identified, confirmatory testing using sensitive and validated analytical methods is required. dcatvci.orgpropharmagroup.com

The table below summarizes potential sources of this compound precursors in pharmaceutical manufacturing.

| Source Category | Specific Examples | Potential Contribution |

| API & Intermediates | Delapril (contains a secondary amine) | Primary precursor for this compound formation. |

| Raw Materials & Excipients | Microcrystalline cellulose, magnesium stearate, water | May contain nitrite impurities that act as nitrosating agents. ondrugdelivery.comondrugdelivery.com |

| Solvents | Recycled or recovered solvents | Can be a source of nitrosating agent contamination if not adequately purified. ondrugdelivery.comefpia.eu |

| Manufacturing Process | Shared equipment, process conditions (pH, temperature) | Cross-contamination from other processes; conditions may favor nitrosation reactions. nih.govfda.gov |

Research on General Mitigation Strategies for Nitrosamine Formation

To address the risk of nitrosamine impurities, the pharmaceutical industry is actively researching and implementing various mitigation strategies. These approaches can be broadly categorized into scavenging nitrosating agents and modifying manufacturing processes to inhibit the nitrosation reaction. researchgate.net

Exploration of Nitrosating Agent Scavenging Technologies

A primary strategy to prevent the formation of nitrosamines is to remove or neutralize the nitrosating agents before they can react with vulnerable amines. This is achieved through the use of "scavengers."

Antioxidants have been widely studied for their ability to inhibit nitrosamine formation.

Ascorbic acid (Vitamin C) and its isomer, erythorbic acid , are effective scavengers that can reduce nitrosating agents like dinitrogen trioxide (N2O3) to nitric oxide (NO). contractpharma.combiotech-asia.orggoogle.com The FDA has specifically mentioned ascorbic acid as a potential mitigation strategy. contractpharma.com

Alpha-tocopherol (B171835) (Vitamin E) is another antioxidant that has shown significant inhibitory effects on nitrosamine formation. contractpharma.com

Other antioxidants, such as caffeic acid and ferulic acid , have also demonstrated efficacy, although their effectiveness can be dependent on the specific drug substance and formulation. fda.gov

Amino acids , such as glycine, lysine, and histidine, can also act as nitrite scavengers, neutralizing nitrosating agents.

Innovative packaging technologies are also being developed. For example, active polymer platforms can be integrated into packaging to scavenge nitrosating agents like NOx gases from the headspace of the sealed container, thereby preventing nitrosamine formation during storage. csptechnologies.comondrugdelivery.comcontractpharma.comondrugdelivery.com Some of these technologies can also adsorb or scavenge volatile nitrosamines that may have already formed. csptechnologies.comcontractpharma.com

The table below provides examples of nitrosating agent scavengers and their mechanisms of action.

| Scavenger Type | Examples | Mechanism of Action |

| Antioxidants | Ascorbic acid, α-tocopherol, Caffeic acid, Ferulic acid | React with and neutralize nitrosating agents, preventing them from reacting with amines. contractpharma.comfda.gov |

| Amino Acids | Glycine, Lysine, Histidine | Act as nitrite scavengers. |

| Active Packaging | Polymer-based scavengers (e.g., N-Sorb) | Capture and remove nitrosating agents (e.g., NOx) from the packaging headspace. csptechnologies.comondrugdelivery.comondrugdelivery.com |

Studies on Process Modifications to Inhibit Nitrosation

In addition to using scavengers, modifications to the manufacturing process can significantly reduce the risk of nitrosamine formation.

pH Adjustment: The rate of nitrosation is highly dependent on pH. efpia.eu Acidic conditions generally favor the formation of nitrosating agents. fda.gov Therefore, adjusting the pH of the formulation to be more neutral or alkaline can inhibit the reaction. fda.gov The use of an alkali modifier like sodium bicarbonate has been shown to be an effective strategy. fda.gov

Control of Raw Materials: A critical step is to control the levels of nitrosating agents and their precursors in the raw materials. ijpsjournal.com This includes:

Selecting excipient sources with lower nitrite levels. ijpsjournal.com

Implementing purification processes for raw materials to remove nitrite impurities. ijpsjournal.com

Thoroughly auditing the supply chain to ensure the quality of all incoming materials. fda.gov

Optimization of Manufacturing Conditions:

Temperature and Moisture Control: Elevated heat and moisture can promote the formation of nitrosamines. fda.gov Therefore, controlling these parameters during manufacturing and storage is crucial.

Avoiding Cross-Contamination: Strict cleaning procedures and dedicated equipment should be used to prevent cross-contamination from processes that use nitrosating agents. fda.gov

Solvent Purity: Ensuring the purity of fresh solvents and avoiding the use of inadequately recovered solvents can prevent the introduction of nitrosating agents. ondrugdelivery.comefpia.eu

Formulation Strategies:

Choosing a different salt form or the base form of the active ingredient, where possible, can help avoid acidic conditions that may promote nitrosation.

Careful selection of excipients and packaging materials that are free of nitrosating agents or their precursors is also important. ondrugdelivery.com

The following table summarizes key process modifications to mitigate nitrosamine formation.

| Modification Strategy | Specific Actions | Rationale |

| pH Control | Adjusting formulation pH to neutral or alkaline levels. fda.gov | Inhibits the formation of reactive nitrosating agents, which are more prevalent in acidic conditions. fda.gov |

| Raw Material Control | Selecting low-nitrite excipients; purifying raw materials. ijpsjournal.com | Reduces the amount of nitrosating agent precursors available for reaction. ijpsjournal.com |

| Process Condition Optimization | Controlling temperature and moisture; preventing cross-contamination. fda.govfda.gov | Minimizes conditions that favor nitrosamine formation and prevents introduction of contaminants. fda.govfda.gov |

| Formulation Design | Using alternative salt forms; selecting appropriate excipients and packaging. ondrugdelivery.com | Avoids creating a chemical environment conducive to nitrosation. ondrugdelivery.com |

Future Research Directions and Unaddressed Gaps in N Nitroso Delapril Studies

Emerging Analytical Challenges and Novel Detection Technologies

The detection and quantification of N-nitroso impurities at trace levels in pharmaceutical products is a significant analytical challenge. ijpsjournal.com Traditional methods often lack the required sensitivity and can be hampered by the complexity of the drug matrix. chromatographyonline.comijpsjournal.com

Emerging Analytical Hurdles:

Low-Level Detection: Regulatory agencies are imposing increasingly stringent limits on nitrosamine (B1359907) impurities, often in the parts-per-billion (ppb) range. theanalyticalscientist.com Achieving such low detection limits requires highly sensitive analytical instrumentation. theanalyticalscientist.com

Matrix Effects: The active pharmaceutical ingredient (API) and various excipients in a drug product can interfere with the analysis, a phenomenon known as the matrix effect. theanalyticalscientist.com This can lead to inaccurate quantification of N-Nitroso Delapril (B1670214). Overlapping chromatographic peaks between the API and the nitrosamine impurity can cause ionization effects that complicate quantification. sciex.com

Analyte Stability: N-nitrosamines can be unstable and may degrade during sample preparation and analysis, leading to underestimation of their true concentration. theanalyticalscientist.com They are known to be susceptible to photolysis. theanalyticalscientist.com

Artifact Formation: There is a risk of in-situ formation of nitrosamines during the analytical process itself, especially in the presence of residual nitrosating agents and amine precursors in the sample matrix. theanalyticalscientist.com

Novel Detection Technologies:

To address these challenges, researchers are exploring and developing novel analytical technologies:

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) or gas chromatography (GC) are becoming the standard for nitrosamine analysis due to their high sensitivity and selectivity. ijpsjournal.comchromatographyonline.com Techniques like atmospheric-pressure chemical ionization (APCI)-MS/MS are being developed for the sensitive determination of N-nitrosamine impurities. chromatographyonline.com

Headspace-Selected Ion Flow Tube Mass Spectrometry (Headspace-SIFT-MS): This is an emerging technique for the rapid screening of volatile nitrosamines. pharmexec.com It requires minimal sample preparation, is solvent-free, and provides real-time analysis, making it a more sustainable and efficient option. pharmexec.com

Improved Sample Preparation: Innovations in sample preparation techniques, such as solid-phase extraction (SPE) and solid-phase microextraction (SPME), are crucial for removing interfering matrix components and concentrating the analyte to achieve lower detection limits. ijpsjournal.com

The following table summarizes some of the key analytical techniques used for nitrosamine detection:

Table 1: Analytical Techniques for Nitrosamine Detection

| Technique | Description | Advantages | Challenges |

|---|---|---|---|

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is a powerful technique that separates compounds based on their physicochemical properties and then detects and quantifies them based on their mass-to-charge ratio. ijpsjournal.com | High sensitivity and selectivity, suitable for a wide range of nitrosamines. chromatographyonline.com | Potential for matrix effects, can be time-consuming. chromatographyonline.comtheanalyticalscientist.com |

| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry is used for volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase. ijpsjournal.com | Excellent for volatile nitrosamines. ijpsjournal.com | Not suitable for non-volatile or thermally labile compounds. |

| Headspace-SIFT-MS | Headspace-Selected Ion Flow Tube Mass Spectrometry is a real-time analytical technique for the direct analysis of volatile organic compounds in the headspace of a sample. pharmexec.com | Rapid analysis, solvent-free, high throughput. pharmexec.com | Primarily for volatile nitrosamines. pharmexec.com |

| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry provides highly accurate mass measurements, enabling better identification of unknown impurities. nih.gov | High accuracy and specificity. nih.gov | Higher instrument cost. |

Unexplored Mechanistic Pathways of Formation or Degradation

A thorough understanding of the formation and degradation pathways of N-Nitroso Delapril is essential for developing effective control strategies.

Unexplored Formation Pathways:

The formation of N-nitrosamines generally requires a nitrosatable amine and a nitrosating agent under specific conditions. acs.org For this compound, the secondary amine group of Delapril is susceptible to nitrosation. vulcanchem.com However, several aspects of its formation remain to be fully elucidated:

Role of Excipients: Trace amounts of nitrites in pharmaceutical excipients can act as nitrosating agents. saudijournals.com The complex interactions between Delapril, residual nitrites in excipients, and other formulation components under various manufacturing and storage conditions need further investigation.

Degradation of the API: The degradation of the Delapril API itself could potentially generate precursors that are more susceptible to nitrosation. europeanpharmaceuticalreview.com

Influence of Manufacturing Processes: Certain manufacturing conditions, such as high temperatures, could accelerate the formation of this compound. saudijournals.com The impact of specific process parameters needs to be systematically studied.

Unexplored Degradation Pathways:

N-nitrosamines are generally stable compounds but can degrade under certain conditions, such as in aqueous acidic solutions or when exposed to light. scienceasia.org The specific degradation pathways of this compound are not well-documented and represent a significant knowledge gap. Research in this area should focus on:

Hydrolytic Stability: Investigating the stability of this compound at different pH values to understand its persistence in various environments. Studies on other nitrosamines, like N-nitroso-hydrochlorothiazide (NO-HCT), have shown that degradation can be pH-dependent, yielding different degradation products at different pH ranges. uni-lj.siresearchgate.net

Photodegradation: Characterizing the degradation products formed upon exposure to light and the kinetics of this process.

Metabolic Pathways: While not directly related to pharmaceutical manufacturing, understanding the metabolic fate of this compound is crucial for assessing its toxicological profile. For other ACE inhibitors, it has been noted that steric hindrance around the α-carbons of the nitrosamine can significantly reduce metabolic activation. efpia.eu Similar investigations for this compound are warranted. For instance, studies on N-nitroso-ramipril showed that hydroxylation occurred on other parts of the molecule rather than the α- or β-position to the nitroso group. efpia.eu

Development of Predictive Models for this compound Behavior in Complex Systems

Predictive models can be invaluable tools for assessing the risk of this compound formation and for guiding the development of safer drug products.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models correlate the chemical structure of a compound with its biological activity or a particular property. For nitrosamines, QSAR models can be used to:

Predict Carcinogenic Potency: By comparing the structure of this compound to other nitrosamines with known carcinogenic potential, it may be possible to estimate its risk.

Identify Structural Alerts: QSAR can help identify specific structural features in the Delapril molecule that make it susceptible to nitrosation.

Kinetic Modeling:

Kinetic models can be developed to predict the rate of formation and degradation of this compound under various conditions. These models would require experimental data on:

Reaction Rates: Measuring the rate of reaction between Delapril and various nitrosating agents at different concentrations, temperatures, and pH values.

Degradation Kinetics: Determining the rate of degradation of this compound under different light and pH conditions. A study on ramipril (B1678797) degradation, for example, determined the kinetic order and energy of activation for the formation of its degradation impurity. researchgate.net

In Silico Risk Assessment:

Computational tools can be used to perform in silico risk assessments to identify potential risks of nitrosamine formation early in the drug development process. ijpsjournal.com This can help in the selection of less reactive starting materials, reagents, and excipients.

The following table outlines potential research directions for developing predictive models:

Table 2: Future Research in Predictive Modeling for this compound

| Modeling Approach | Research Focus | Expected Outcome |

|---|---|---|

| QSAR Modeling | Develop and validate QSAR models for predicting the carcinogenic potency of this compound based on its structural features. | A reliable in silico tool for preliminary risk assessment. |

| Kinetic Modeling | Conduct kinetic studies to determine the rate constants for the formation and degradation of this compound under various conditions. | A mathematical model that can predict the concentration of this compound over time in a given formulation. |

| Integrated Risk Assessment Models | Combine data from QSAR, kinetic modeling, and experimental studies to develop a comprehensive risk assessment framework. | A holistic tool for managing the risk of this compound contamination throughout the product lifecycle. |

Q & A

Q. How can cis/trans isomers of N-Nitroso Delapril be identified and separated in experimental settings?

Methodological Answer: Cis/trans isomer separation is achieved via high-performance liquid chromatography (HPLC) with optimized organic solvent concentrations (e.g., acetonitrile/water gradients) and column conditions. Nuclear magnetic resonance (NMR) studies in solvents like DMSO-d6 or CD3CN/D2O confirm isomer identity, where the trans isomer elutes first due to lower polarity . Temperature control (e.g., 294K) stabilizes isomer ratios during analysis .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Methodological Answer: A calibrated HPLC-UV method with a linear range (e.g., 5–50 ppm) and R<sup>2</sup> > 0.995 ensures precision. Validation parameters include specificity (separation from matrix components), accuracy (recovery >98%), and intra-day/inter-day precision (RSD <2%) . Peak area integration and solvent selection (e.g., methanol as a mobile phase) minimize interference .

Q. How are nitrosamine impurities like this compound controlled in drug products?

Methodological Answer: Surrogate compounds with similar N-nitroso structural alerts are used for risk assessment when carcinogenicity data are lacking. Read-across analysis compares reactivity and genotoxicity profiles of surrogates (e.g., NDMA) to estimate safe limits . HPLC and LC-MS/MS methods detect impurities at trace levels (≤0.03 ppm), validated per ICH Q3D guidelines .

Advanced Research Questions

Q. How can contradictory data on this compound isomer ratios across studies be resolved?

Methodological Answer: Discrepancies arise from varying experimental conditions (e.g., temperature, solvent polarity). For example, elevated temperatures (>320K) increase cis isomer proportions due to rotational energy barriers . Standardizing solvent systems (e.g., DMSO vs. acetonitrile/water) and chromatographic parameters (e.g., ion-pair reagents) improves reproducibility .